Physical and chemical properties of 3,3'-Thiodipropionitrile
Physical and chemical properties of 3,3'-Thiodipropionitrile
An In-depth Technical Guide to 3,3'-Thiodipropionitrile
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 3,3'-Thiodipropionitrile (TDPN). TDPN, with the chemical formula S(CH₂CH₂CN)₂, is a symmetrical molecule featuring a central thioether linkage and two terminal nitrile groups.[1][2] This unique structure imparts versatile reactivity, making it a valuable intermediate in organic synthesis and polymer chemistry.[3] This document is intended for researchers, scientists, and professionals in drug development and materials science, presenting quantitative data in structured tables, detailing experimental protocols for its synthesis and key reactions, and visualizing chemical pathways.
Physical and Chemical Properties
3,3'-Thiodipropionitrile is a clear, colorless to slightly yellow liquid under standard conditions.[4][5] Its key physical and chemical identifiers and properties are summarized below.
Table 1: General and Chemical Identifiers
| Property | Value | Reference |
| CAS Number | 111-97-7 | [1][3][4] |
| Molecular Formula | C₆H₈N₂S | [4][6] |
| Molecular Weight | 140.21 g/mol | [1][3] |
| IUPAC Name | 3-[(2-Cyanoethyl)sulfanyl]propanenitrile | [4][6] |
| Synonyms | β,β'-Thiodipropionitrile, Bis(2-cyanoethyl) sulfide | [6][7] |
| InChI Key | NDVLTZFQVDXFAN-UHFFFAOYSA-N | [3][6] |
| EC Number | 203-926-5 | [1][4] |
Table 2: Physical Properties
| Property | Value | Conditions | Reference |
| Appearance | Clear colorless to slightly yellow liquid | Ambient | [4][5] |
| Melting Point | 24-25 °C | [4][5] | |
| Boiling Point | 179-180 °C | @ 3 Torr | [4] |
| 191-194 °C | @ 7 mm Hg | [5] | |
| Density | 1.11 g/mL | at 25 °C | [5] |
| 1.24 g/cm³ | [4] | ||
| Flash Point | 195 °C | Closed cup | [1][4] |
| Refractive Index | n20/D 1.499 | [4][5] | |
| Solubility | Soluble in water, benzene, acetone, ethanol | [8] |
Table 3: Spectroscopic Data
| Data Type | Availability | Source |
| Mass Spectrometry | High-quality, manually curated mass spectral data (MS1, MS2) are available. | mzCloud |
| IR Spectrum | Data available. | NIST WebBook |
Chemical Synthesis and Reactivity
The reactivity of 3,3'-Thiodipropionitrile is primarily dictated by its thioether and nitrile functional groups, allowing for a range of chemical transformations.
Synthesis of 3,3'-Thiodipropionitrile
The most common laboratory and industrial synthesis involves the base-catalyzed addition of hydrogen sulfide to acrylonitrile.[3]
Caption: Base-catalyzed synthesis of 3,3'-Thiodipropionitrile.
Experimental Protocol: Base-Catalyzed Addition [3][9]
-
Reactant Preparation : Prepare a solution of a basic catalyst, such as sodium hydroxide or sodium sulfide, in an aqueous medium. For industrial-scale production, a 25–30% aqueous solution of sodium sulfide is often used.[3]
-
Reaction Initiation : Deprotonate hydrogen sulfide with the base to generate the potent nucleophile, the hydrosulfide ion (HS⁻).[3]
-
Nucleophilic Attack : Add two equivalents of acrylonitrile to one equivalent of hydrogen sulfide. The hydrosulfide ion attacks the β-carbon of an acrylonitrile molecule, forming a carbanionic intermediate.[3][9]
-
Protonation & Second Addition : The intermediate is protonated by a proton source (typically water) to form 3-mercaptopropionitrile. This intermediate then reacts with a second molecule of acrylonitrile to yield the final product, 3,3'-Thiodipropionitrile.[3]
-
Parameter Control : The reaction is exothermic and requires careful temperature management, typically maintained between 35°C and 40°C, to maximize yield (around 96-98%) and prevent side reactions.[3][9]
Key Chemical Reactions
TDPN serves as a precursor for various derivatives through reactions targeting its functional groups.
Caption: Major chemical reaction pathways of 3,3'-Thiodipropionitrile.
Experimental Protocols:
-
Acid-Catalyzed Hydrolysis to 3,3'-Thiodipropionic Acid [3][10]
-
Prepare an aqueous solution of a mineral acid (e.g., hydrochloric or sulfuric acid) at a concentration of 3 to 10 mol/L. The molar ratio of the acid to TDPN should be between 2.2 and 5.
-
Heat the acid solution to between 70 and 120 °C.
-
Gradually add 3,3'-Thiodipropionitrile to the heated acid solution. The addition rate must be controlled to maintain the TDPN concentration in the reaction system at 5% by weight or less to prevent a runaway exothermic reaction.[10]
-
After the addition is complete, continue the reaction for 0.5 to 5 hours at the same temperature to ensure complete hydrolysis.
-
Isolate the product, 3,3'-Thiodipropionic acid, by cooling the reaction mixture to induce crystallization, followed by filtration, washing with water, and drying. This method can achieve yields of 96% or more.[10]
-
-
Oxidation of the Thioether Group [3]
-
The thioether linkage in TDPN can be oxidized to form the corresponding sulfoxides and sulfones.
-
Select an appropriate oxidizing agent (e.g., hydrogen peroxide, peroxy acids). The choice of agent and reaction conditions (temperature, solvent) determines whether the reaction stops at the sulfoxide or proceeds to the sulfone.
-
Dissolve TDPN in a suitable solvent.
-
Add the oxidizing agent, often slowly and with cooling, to control the exothermic reaction.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, isolate the product through standard workup procedures such as extraction and purification via chromatography or recrystallization.
-
-
Reduction of Nitrile Groups [3]
-
The terminal nitrile groups can be reduced to primary amines, yielding a diamine with a central thioether linkage.
-
Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst).
-
The reaction is typically carried out in an inert solvent (e.g., diethyl ether or THF for LiAlH₄) under an inert atmosphere.
-
For catalytic hydrogenation, the reaction is conducted under pressure in a specialized apparatus.
-
Careful control of temperature and pressure is crucial for achieving high yields and selectivity.
-
The resulting diamine product is isolated after an appropriate workup to remove the reducing agent and catalyst.
-
Applications and Relevance
The versatile chemistry of 3,3'-Thiodipropionitrile has led to its use in various fields.
-
Chemical Intermediate : It is a key precursor for synthesizing 3,3'-Thiodipropionic acid, an antioxidant and preservative.[3][5]
-
Solvent : Its polarity makes it a selective solvent, particularly in the petrochemical industry for extracting aromatic compounds.[3][4]
-
Polymer Science : TDPN is used as a monomer or an additive in polymer synthesis, where its incorporation can modify the properties of the final material.[3]
-
Emerging Research : It has been investigated as a component in formulations for battery electrode coatings in lithium-ion batteries, leveraging its physical properties like boiling point and polarity.[3]
For drug development professionals, while TDPN itself is not a pharmaceutical, its nitrile groups are a common pharmacophore.[11] The study of its reactivity and metabolism provides insights into the behavior of more complex nitrile-containing drug candidates. Its derivatives, such as those resulting from hydrolysis or reduction, can serve as building blocks in medicinal chemistry.[3][12]
Safety Information
3,3'-Thiodipropionitrile is classified as an irritant and requires careful handling.
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]
-
Precautionary Statements : P261 (Avoid breathing mist/vapors), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][13]
-
Personal Protective Equipment : Use of safety goggles, chemical-resistant gloves, and a respirator (e.g., dust mask type N95) is recommended, especially when working in a well-ventilated area.[1][14]
-
Storage : Store in a tightly closed container in a dry, well-ventilated place. It is classified as a combustible liquid.[1][8]
References
- 1. 3,3 -Thiodipropionitrile = 97.0 GC 111-97-7 [sigmaaldrich.com]
- 2. 3,3 -Thiodipropionitrile = 97.0 GC 111-97-7 [sigmaaldrich.com]
- 3. 3,3'-Thiodipropionitrile | 111-97-7 | Benchchem [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. 3,3'-THIODIPROPIONITRILE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. mzCloud – 3 3 Thiodipropionitrile [mzcloud.org]
- 7. Propanenitrile, 3,3'-thiobis- [webbook.nist.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Patent 0677512 [data.epo.org]
- 10. JPH05213860A - Method for producing 3,3'-thiodipropionic acid - Google Patents [patents.google.com]
- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Discovery & Development Services and Capabilities| RTI [rti.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
